3-Bromo-5-methylthiophene-2-sulfonyl chloride
Overview
Description
3-Bromo-5-methylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H4BrClO2S2. It is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl chloride group attached to a thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylthiophene-2-sulfonyl chloride typically involves the bromination of 5-methylthiophene followed by chlorosulfonation. The reaction conditions include the use of bromine (Br2) and sulfuric acid (H2SO4) under controlled temperatures to ensure the selective introduction of the bromine and sulfonyl chloride groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that allows for the efficient and scalable synthesis of this compound. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often facilitated by a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or thiols.
Substitution: Generation of sulfonamides or esters.
Scientific Research Applications
3-Bromo-5-methylthiophene-2-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Bromo-5-methylthiophene-2-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamides or esters. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
3-Bromo-5-methylthiophene-2-sulfonyl chloride is unique due to its specific structural features. Similar compounds include:
3-Chloro-5-methylthiophene-2-sulfonyl chloride: Similar reactivity but with a chlorine atom instead of bromine.
5-Methylthiophene-2-sulfonyl chloride: Lacks the bromine atom, resulting in different chemical properties.
3-Bromo-2-thiophenesulfonyl chloride: Different position of the bromine atom on the thiophene ring.
These compounds share similarities in their sulfonyl chloride functionality but differ in their substituents, leading to variations in their chemical behavior and applications.
Biological Activity
3-Bromo-5-methylthiophene-2-sulfonyl chloride (CAS No. 319002-81-8) is a sulfonyl chloride derivative of thiophene, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H6BrClO2S
- Molecular Weight : 239.54 g/mol
- Structure : The compound features a bromine atom and a methyl group attached to a thiophene ring, with a sulfonyl chloride functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attacks by biological molecules, which may lead to inhibition or modulation of enzymatic activities.
Biological Activities
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies indicate that thiophene derivatives exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit key metabolic pathways.
- Anti-inflammatory Properties : Research suggests that compounds containing thiophene rings can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Cancer Therapeutics : Some studies have explored the use of thiophene derivatives as potential anticancer agents. The mechanism often involves inducing apoptosis in cancer cells through pathways such as mitochondrial dysfunction and cell cycle arrest.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Significant activity against Gram-positive bacteria | |
Anti-inflammatory | Inhibition of TNF-alpha production | |
Anticancer | Induction of apoptosis in NSCLC cells |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various thiophene derivatives, this compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong potential for development as an antimicrobial agent.
Case Study: Anti-inflammatory Effects
A research article highlighted the anti-inflammatory properties of thiophene derivatives, including this compound. The compound was shown to reduce the production of nitric oxide and pro-inflammatory cytokines in macrophage cultures, suggesting its utility in treating inflammatory diseases.
Computational Studies
Recent computational studies have utilized molecular docking techniques to predict the binding affinity of this compound with various protein targets. These studies suggest that the compound has favorable interactions with proteins involved in inflammation and cancer progression, further supporting its therapeutic potential.
Properties
IUPAC Name |
3-bromo-5-methylthiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO2S2/c1-3-2-4(6)5(10-3)11(7,8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWGMJIULMWORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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